molecular formula C15H23NO3 B3118183 Benzyl (7-hydroxyheptyl)carbamate CAS No. 2340294-36-0

Benzyl (7-hydroxyheptyl)carbamate

Cat. No.: B3118183
CAS No.: 2340294-36-0
M. Wt: 265.35 g/mol
InChI Key: PFJGJFVBNBKYPQ-UHFFFAOYSA-N
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Description

Benzyl (7-hydroxyheptyl)carbamate is a chemical compound that has garnered attention in various fields, including medical, environmental, and industrial research This compound is characterized by its unique structure, which includes a benzyl group attached to a 7-hydroxyheptyl chain through a carbamate linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl (7-hydroxyheptyl)carbamate typically involves the reaction of benzyl chloroformate with 7-hydroxyheptylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-25°C and a reaction time of several hours to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow methods, which offer advantages such as improved reaction control, higher yields, and scalability. The use of automated systems and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Benzyl (7-hydroxyheptyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbamate group can be reduced to form an amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst or under basic conditions.

Major Products:

    Oxidation: Formation of benzyl (7-oxoheptyl)carbamate.

    Reduction: Formation of benzyl (7-aminoheptyl)carbamate.

    Substitution: Formation of substituted benzyl (7-hydroxyheptyl)carbamates.

Scientific Research Applications

Benzyl (7-hydroxyheptyl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a protecting group for amines in peptide synthesis due to its stability and ease of removal.

    Biology: Investigated for its potential as a prodrug, where the carbamate linkage can be hydrolyzed to release the active drug.

    Medicine: Explored for its potential use in drug delivery systems, where the compound can enhance the solubility and bioavailability of drugs.

    Industry: Utilized in the synthesis of polymers and coatings due to its reactivity and functional group compatibility.

Comparison with Similar Compounds

Benzyl (7-hydroxyheptyl)carbamate can be compared with other carbamate compounds, such as:

    Methyl carbamate: A simpler carbamate with a methyl group instead of a benzyl group.

    Ethyl carbamate: Similar to methyl carbamate but with an ethyl group.

    Phenyl carbamate: Contains a phenyl group, offering different reactivity and applications.

Uniqueness: The presence of the 7-hydroxyheptyl chain in this compound provides unique properties, such as increased solubility and potential for further functionalization. This makes it distinct from simpler carbamates and suitable for specialized applications in research and industry.

Properties

IUPAC Name

benzyl N-(7-hydroxyheptyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3/c17-12-8-3-1-2-7-11-16-15(18)19-13-14-9-5-4-6-10-14/h4-6,9-10,17H,1-3,7-8,11-13H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFJGJFVBNBKYPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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